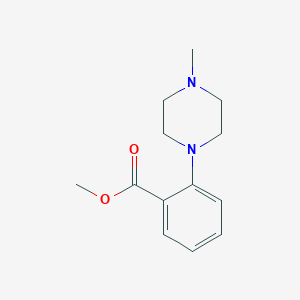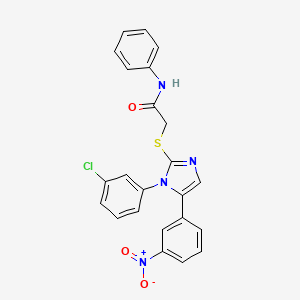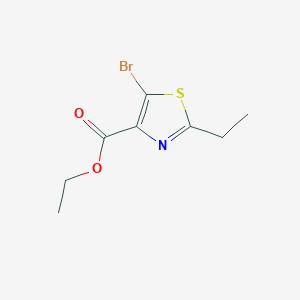
5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic organic compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has numerous applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester serves as an important intermediate in synthesizing various biologically active compounds. For instance, it is utilized in the synthesis of thiazole carboxylic acids, which have potential biological applications. A notable example is the synthesis of chloro-2-oxo-butyric acid ethyl ester 5, a compound significant for its role in producing biologically active thiazoles (Tu Yuanbiao et al., 2016).
Development of Novel Chemical Structures
The compound is also fundamental in the development of novel chemical structures. It is used as a starting point for synthesizing various derivatives with unique chemical properties. For example, research on thiazolecarboxylic acid derivatives has led to the creation of compounds like 2-acetyl(arylsulfonyl)amino derivatives and other esters, expanding the chemical diversity of thiazole-based molecules (V. V. Dovlatyan et al., 2004).
Intramolecular Cyclization Studies
The compound is used in studying intramolecular cyclization reactions. These studies provide insights into the behavior of thiazole compounds under various chemical conditions. For example, it was involved in the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate via intramolecular 6-endo-dig-cyclization (Yu. O. Remizov et al., 2019).
Improved Synthesis Methods
Research has focused on improving the synthesis methods of related thiazole compounds, demonstrating the compound's role in advancing synthetic chemistry techniques. An example is the development of an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).
Photolysis and Nucleophilic Displacement Studies
The compound is integral in studies exploring photolysis and nucleophilic displacement, which are crucial for understanding complex chemical reactions. These studies lead to the creation of various esters and derivatives, expanding the applications of thiazole compounds in scientific research (M. Fong et al., 2004); (Luke A. Baker et al., 2003).
Wirkmechanismus
Target of Action
Thiazole derivatives, such as ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is largely dependent on their chemical structure and the specific biological target they interact with. For instance, some thiazole compounds act as ligands of estrogen receptors , while others have been found to inhibit the in vivo growth of certain bacteria
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall . This results in the disruption of bacterial cell integrity and ultimately leads to bacterial cell death
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the action of thiazole derivatives can vary depending on their specific targets and mode of action. For instance, some thiazole compounds have been found to exhibit significant antibacterial and antifungal potential . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHYPMJTWCPVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

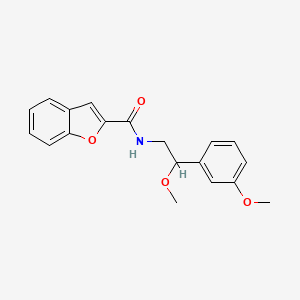
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)
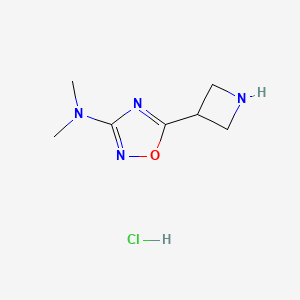

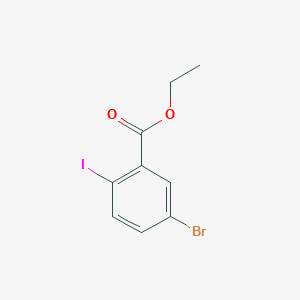



![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
